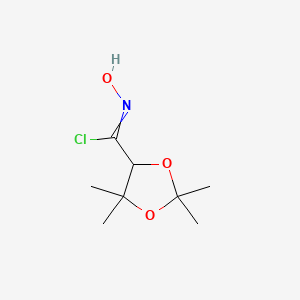
2-(6-Methoxy-benzofuran-3-yl)ethanol
概要
説明
2-(6-Methoxy-benzofuran-3-yl)ethanol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a methoxy group at the 6th position and an ethanol group at the 2nd position of the benzofuran ring gives this compound its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-benzofuran-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxybenzofuran.
Grignard Reaction: The 6-methoxybenzofuran undergoes a Grignard reaction with ethyl magnesium bromide to form the intermediate 2-(6-methoxybenzofuran-3-yl)ethanol.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(6-Methoxy-benzofuran-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 2-(6-Methoxy-benzofuran-3-yl)acetaldehyde or 2-(6-Methoxy-benzofuran-3-yl)acetic acid.
Reduction: 2-(6-Methoxy-benzofuran-3-yl)ethane.
Substitution: Products depend on the nucleophile used, such as 2-(6-Hydroxy-benzofuran-3-yl)-ethanol.
科学的研究の応用
2-(6-Methoxy-benzofuran-3-yl)ethanol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-(6-Methoxy-benzofuran-3-yl)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 2-(6-Methoxy-benzofuran-3-yl)acetic acid
- 2-(6-Methoxy-benzofuran-3-yl)ethane
- 2-(6-Hydroxy-benzofuran-3-yl)-ethanol
Uniqueness
2-(6-Methoxy-benzofuran-3-yl)ethanol is unique due to the presence of both a methoxy group and an ethanol group, which confer distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
2-(6-methoxy-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C11H12O3/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7,12H,4-5H2,1H3 |
InChIキー |
NHYHCROSVLBBSI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CO2)CCO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate](/img/structure/B8539736.png)







